molecular formula C13H24O3Si B094233 Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- CAS No. 18401-43-9

Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-

Cat. No.: B094233
CAS No.: 18401-43-9
M. Wt: 256.41 g/mol
InChI Key: HHKDWDAAEFGBAC-UHFFFAOYSA-N
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Description

Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- is a useful research compound. Its molecular formula is C13H24O3Si and its molecular weight is 256.41 g/mol. The purity is usually 95%.
The exact mass of the compound Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Electronics and Conductance

Li et al. (2018) investigated the conductance of cyclic and bicyclic silanes, including bicyclo[2.2.1]heptasilane, highlighting their unique electrical properties. These silanes exhibit significant variations in single-molecule conductance, which can be systematically controlled through molecular design, offering potential for molecular electronics applications (Li et al., 2018).

Synthesis and Reactivity

Bondaletov et al. (2015) conducted research on the formation and regularities of siloxane norbornene derivatives through the thermal Diels-Alder reaction, achieving a 55% yield of exo- and endo-isomers of bicyclo[2.2.1]hept-5-en-2-yl(triethoxy)silane. This study provides insights into the reactivity and potential synthetic applications of such silanes (Bondaletov et al., 2015).

Polymer Chemistry

Giles and Howdle (2001) explored the use of bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane in the synthesis of siloxane-based stabilizers for dispersion polymerization in supercritical carbon dioxide. The resulting poly(methyl methacrylate) (PMMA) exhibited high molecular weight and a narrow polydispersity, demonstrating the utility of this silane in polymer chemistry (Giles & Howdle, 2001).

Corrosion Protection

Parhizkar et al. (2018) focused on the corrosion protection and adhesion properties of epoxy coatings applied on steel substrates pre-treated with a sol-gel based silane coating. The study showed significant improvements in corrosion resistance and adhesion properties, underlining the importance of silanes in materials protection and engineering (Parhizkar et al., 2018).

Mechanism of Action

The organofunctional group in silane coupling agents alters the wetting or adhesion characteristics of the substrate, utilizes the substrate to catalyze chemical transformations at the heterogeneous interface, orders the interfacial region, or modifies its partition characteristics, and significantly affects the covalent bond between organic and inorganic materials .

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3Si/c1-4-14-17(15-5-2,16-6-3)13-10-11-7-8-12(13)9-11/h7-8,11-13H,4-6,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKDWDAAEFGBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1CC2CC1C=C2)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

146066-32-2
Record name Bicyclo[2.2.1]hept-2-ene, 5-(triethoxysilyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146066-32-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60885032
Record name Bicyclo[2.2.1]hept-2-ene, 5-(triethoxysilyl)-
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Molecular Weight

256.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18401-43-9
Record name 5-Triethoxysilyl-2-norbornene
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URL https://commonchemistry.cas.org/detail?cas_rn=18401-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bicyclo(2.2.1)hept-2-ene, 5-(triethoxysilyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]hept-2-ene, 5-(triethoxysilyl)-
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Record name Bicyclo[2.2.1]hept-2-ene, 5-(triethoxysilyl)-
Source EPA DSSTox
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Record name Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane
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